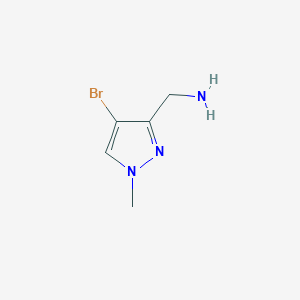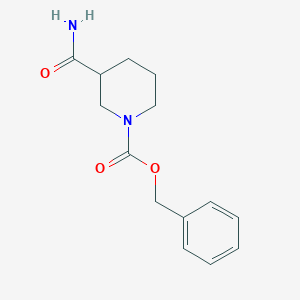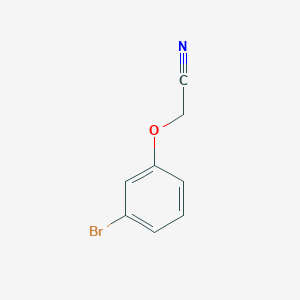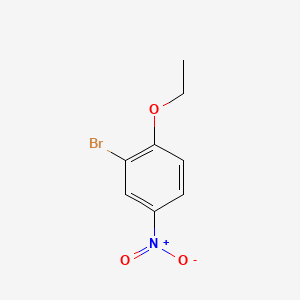
(4-溴-1-甲基-1H-吡唑-3-基)甲胺
描述
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, also known as 4-Bromo-1-methylpyrazole (4-BrMPM), is a heterocyclic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. 4-BrMPM is a versatile compound that can be used in a variety of synthetic processes, including the synthesis of compounds with anti-inflammatory and anti-cancer properties. 4-BrMPM has been studied for its ability to modulate the activity of a variety of enzymes and receptors, as well as its potential as a drug candidate for the treatment of various diseases.
科学研究应用
环境温度合成
一项研究报道了合成新化合物,包括类似于(4-溴-1-甲基-1H-吡唑-3-基)甲胺的衍生物,通过缩合反应合成。利用各种光谱方法对这种合成进行了表征,突显了其在化学研究和合成过程中的潜力(Becerra, Cobo, & Castillo, 2021)。
钴(II)络合物
针对与(4-溴-1-甲基-1H-吡唑-3-基)甲胺结构相关的钴(II)络合物进行的研究展示了它们多样的配位性质和在聚合过程中的潜在应用。这些研究还探讨了这些络合物的几何结构,表明它们在配位化学和材料科学中的实用性(Choi et al., 2015)。
抗菌和抗癌剂
已合成与(4-溴-1-甲基-1H-吡唑-3-基)甲胺相关的化合物,并评估其作为抗菌和抗癌剂的潜力。这些研究强调了这类化合物在药物化学和药物开发中的作用(Hafez, El-Gazzar, & Al-Hussain, 2016)。
质子转移研究
对(4-溴-1-甲基-1H-吡唑-3-基)甲胺衍生物的研究为各种色团中的质子转移过程提供了见解。这一研究领域对于理解分子和量子化学中的化学反应和相互作用至关重要(Vetokhina et al., 2012)。
配体合成和表征
已探索相关化合物的合成和表征,重点关注它们在各种化学反应中作为配体的潜力。这些研究对有机金属化学领域和新催化剂设计做出了贡献(Shimoga, Shin, & Kim, 2018)。
有机配体的多米诺融合
已进行了有机配体融合的研究,包括类似于(4-溴-1-甲基-1H-吡唑-3-基)甲胺的结构,揭示了涉及金属诱导和氧插入的复杂反应。这些研究对有机合成和材料科学领域做出了贡献(Chen et al., 2020)。
安全和危害
“(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the GHS05 pictogram, with the signal word “Danger”. Hazard statements include H315, H318, and H335 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
作用机制
Target of Action
The primary targets of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine are currently unknown. The compound is a derivative of pyrazole, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound could influence multiple pathways
Pharmacokinetics
The compound is a liquid at room temperature with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine’s action are currently unknown. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
生化分析
Biochemical Properties
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of liver alcohol dehydrogenase, a key enzyme involved in the metabolism of alcohols . The interaction between (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine and liver alcohol dehydrogenase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate.
Cellular Effects
The effects of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity . Additionally, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular pathways . At high doses, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine can cause toxic or adverse effects, including damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of alcohols and other substrates, leading to changes in the levels of specific metabolites . Additionally, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine may affect the balance of metabolic pathways by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with transport proteins on the cell membrane . Once inside the cell, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of this compound within the cell can determine its effects on cellular processes and overall cell function.
属性
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWZRWVHPJPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599123 | |
| Record name | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-71-3 | |
| Record name | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)













